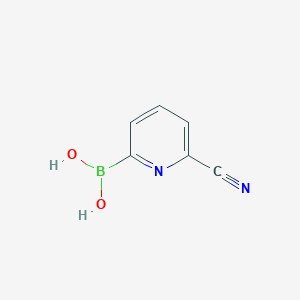

(6-Cyanopyridin-2-yl)boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

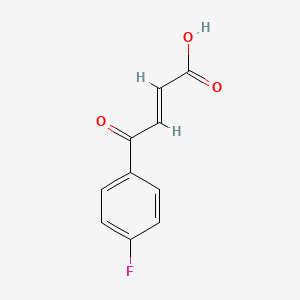

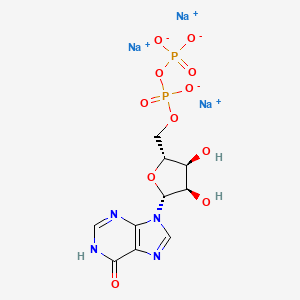

“(6-Cyanopyridin-2-yl)boronic acid” is a boronic acid with the molecular formula C6H5BN2O2 and a molecular weight of 147.93 g/mol . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Synthesis Analysis

The synthesis of pyridinylboronic acids and esters, including “this compound”, can be achieved through several methods. One approach involves the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another promising method is the iridium- or rhodium-catalyzed borylation of pyridine or substituted pyridines via C-H activation . This method is generally applied to the synthesis of pyridinylboronic acid pinacol esters .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C6H5BN2O2 . The compound has a molecular weight of 147.93 g/mol .Chemical Reactions Analysis

“this compound” is a valuable building block in organic synthesis. It can undergo catalytic protodeboronation, a process that involves the removal of a boron atom from a boronic ester . This reaction can be paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 147.93 g/mol and a molecular formula of C6H5BN2O2 .科学的研究の応用

Boronic Acid Drugs Design and Discovery

Research related to boronic acids has seen significant growth, with their incorporation into drug discovery showing steady increases. Boronic acids are appealing for their potentially enhanced potency and improved pharmacokinetic profiles in drugs. The FDA and Health Canada have approved five boronic acid drugs, underscoring their importance in medicinal chemistry. These compounds' versatility stems from their ability to form stable covalent bonds with biomolecules, making them valuable in the design of new therapeutic agents (Plescia & Moitessier, 2020).

Boronic Acid Sensors

Boronic acids' ability to reversibly bind to Lewis bases and polyols has facilitated the development of chemical sensors for various analytes, including carbohydrates and ions. These sensors' double recognition sites, derived from diboronic acids or monoboronic acids with additional binding groups, significantly enhance selectivity and affinity. This property is crucial for creating high-precision sensors in biomedical research and diagnostics (Bian et al., 2019).

2-Oxo-3-cyanopyridine Derivatives in Pharmacology

The 2-oxo-3-cyanopyridine scaffold, closely related to (6-Cyanopyridin-2-yl)boronic acid, is noteworthy for its broad range of biological activities, including anticancer and antifungal properties. The high reactivity of this scaffold makes it a valuable intermediate in organic synthesis, offering pathways to novel therapeutic agents. This versatility underlines the potential of cyanopyridine derivatives in future medicinal chemistry research (Ghosh et al., 2015).

Boron in Immune Function

Boron's role across various biological systems, particularly in immune function, highlights its essentiality. Boron-containing compounds have been found to enhance macrophage activity and interleukin-6 production, supporting the immune system's defensive mechanisms. These findings suggest boron's potential in designing immune-boosting supplements or drugs, with implications for managing infectious diseases and inflammation (Hunt, 2003).

Boron in Antifungal Applications

Boron-containing compounds, particularly boronic acids and their derivatives, have shown significant bioactivity against fungi. The development of tavaborole, a boron-based antifungal for treating onychomycosis, illustrates the potential of boron compounds in addressing fungal infections. This review discusses the antifungal mechanisms of boron compounds and their applications in treating infections, providing a foundation for further antifungal drug development (Arvanitis, Rook, & Macreadie, 2020).

Safety and Hazards

“(6-Cyanopyridin-2-yl)boronic acid” is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .

将来の方向性

The synthesis of pyridinylboronic acids and esters, including “(6-Cyanopyridin-2-yl)boronic acid”, is a field of ongoing research. Recent progress includes the development of new synthesis methods such as iridium- or rhodium-catalyzed C-H or C-F borylation . These methods offer high atom efficiency and can be conducted under mild reaction conditions compared with traditional halogen-metal exchange reactions .

作用機序

Target of Action

The primary target of (6-Cyanopyridin-2-yl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction . The compound acts as an organoboron reagent, which is a key component in this reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In the Suzuki-Miyaura coupling reaction, the compound, being a boronic acid, acts as a formally nucleophilic organic group . It is transferred from boron to palladium, a transition metal catalyst, in the reaction .

Biochemical Pathways

The affected pathway is the Suzuki-Miyaura cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .

Pharmacokinetics

It’s known that the compound is relatively stable , which could potentially impact its bioavailability. Its molecular weight is 147.928 , which is within the range generally favorable for drug-like properties.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds . This is a crucial step in the synthesis of complex organic molecules, including pharmaceuticals and polymers .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is relatively stable and environmentally benign . Certain boronic acids, like cyclobutylboronic acid, decompose in air , indicating that the stability of this compound might also be influenced by exposure to air. Furthermore, the reaction conditions, such as temperature and the presence of other reagents, can also impact the efficacy of the compound in the Suzuki-Miyaura coupling reaction .

特性

IUPAC Name |

(6-cyanopyridin-2-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BN2O2/c8-4-5-2-1-3-6(9-5)7(10)11/h1-3,10-11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUKKKADKQKMJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC(=CC=C1)C#N)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701005127 |

Source

|

| Record name | (6-Cyanopyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701005127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

848500-38-9 |

Source

|

| Record name | (6-Cyanopyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701005127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(11bR)-4-Hydroxy-2,6-bis[4-(trifluoromethyl)phenyl]-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin](/img/structure/B6593800.png)

![bis[3,5-bis(trifluoromethyl)phenyl]-[(1R)-1-[2-(2-dicyclohexylphosphanylphenyl)cyclopentyl]ethyl]phosphane;cyclopentane;iron](/img/structure/B6593818.png)

![9,10-Bis[4-(6-methylbenzothiazole-2-yl)phenyl]anthracene](/img/structure/B6593863.png)